2-ethyl-9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one 2-ethyl-9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15017541
InChI: InChI=1S/C19H16N8O2/c1-3-14-23-19-22-13-8-9-26(18-20-10-21-24-18)17(28)15(13)16(27(19)25-14)11-4-6-12(29-2)7-5-11/h4-10H,3H2,1-2H3,(H,20,21,24)
SMILES:
Molecular Formula: C19H16N8O2
Molecular Weight: 388.4 g/mol

2-ethyl-9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

CAS No.:

Cat. No.: VC15017541

Molecular Formula: C19H16N8O2

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

2-ethyl-9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one -

Specification

Molecular Formula C19H16N8O2
Molecular Weight 388.4 g/mol
IUPAC Name 5-ethyl-8-(4-methoxyphenyl)-11-(1H-1,2,4-triazol-5-yl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one
Standard InChI InChI=1S/C19H16N8O2/c1-3-14-23-19-22-13-8-9-26(18-20-10-21-24-18)17(28)15(13)16(27(19)25-14)11-4-6-12(29-2)7-5-11/h4-10H,3H2,1-2H3,(H,20,21,24)
Standard InChI Key KVWBDBQVHGXFNP-UHFFFAOYSA-N
Canonical SMILES CCC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)C4=NC=NN4)C5=CC=C(C=C5)OC

Introduction

Biological Activity and Research Findings

Though direct studies on this compound are sparse, structurally related triazolo-pyrido-pyrimidines exhibit notable pharmacological potential:

ActivityKey ObservationsRelevant CompoundsSource
AnticancerInhibition of CDK2 kinases and antiproliferative effects in cancer cell lines (e.g., MCF-7, HepG2).Pyrido[2,3-d]pyrimidines with triazole/thiazole substituents
Anti-inflammatorySuppression of inflammatory mediators (e.g., TNF-α, IL-6) in preclinical models.Triazole derivatives with aromatic substituents
CytotoxicitySelective toxicity toward cancer cells at micromolar concentrations; potential off-target effects at higher doses.Triazolo-pyrimidines with electron-withdrawing groups

Mechanistic Insights:

  • Hydrogen Bonding: Triazole and pyrimidine nitrogen atoms facilitate interactions with kinase active sites (e.g., Leu83 in CDK2) .

  • Hydrophobic Interactions: Aromatic substituents (e.g., 4-methoxyphenyl) enhance binding to hydrophobic pockets in target proteins .

  • Thioamide Derivatives: Thioglycoside analogs (e.g., compounds 14 and 15 in ) show enhanced binding through additional hydrogen bonds with carbonyl groups.

Toxicological Considerations

Preliminary assessments indicate:

  • Cytotoxicity: Effective at sub-micromolar concentrations against cancer cells, but higher doses may affect normal cells.

  • Selectivity: Optimization of substituents (e.g., ethyl vs. methyl groups) can modulate toxicity profiles .

Research Gaps and Future Directions

  • Synthetic Optimization: Development of scalable methods for the compound’s synthesis, including regioselective functionalization.

  • Biological Profiling: In vivo studies to evaluate pharmacokinetics, metabolism, and therapeutic efficacy.

  • Structure-Activity Relationships (SAR): Systematic exploration of substituent effects on bioactivity and toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator